molecular formula C13H20FN3O B1371112 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol CAS No. 1153088-18-6

2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol

Cat. No.: B1371112
CAS No.: 1153088-18-6
M. Wt: 253.32 g/mol
InChI Key: JBSJBKDOQFVJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is a chemical compound with the molecular formula C13H20FN3O and a molecular weight of 253.32 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an amino-fluorobenzyl group and an ethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol typically involves the reaction of 2-amino-5-fluorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanal or 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and the amino-fluorobenzyl group play crucial roles in binding to these targets, modulating their activity. The ethanol moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Amino-5-chlorobenzyl)-1-piperazinyl]-1-ethanol
  • 2-[4-(2-Amino-5-bromobenzyl)-1-piperazinyl]-1-ethanol
  • 2-[4-(2-Amino-5-methylbenzyl)-1-piperazinyl]-1-ethanol

Uniqueness

2-[4-(2-Amino-5-fluorobenzyl)-1-piperazinyl]-1-ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

2-[4-[(2-amino-5-fluorophenyl)methyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O/c14-12-1-2-13(15)11(9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSJBKDOQFVJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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